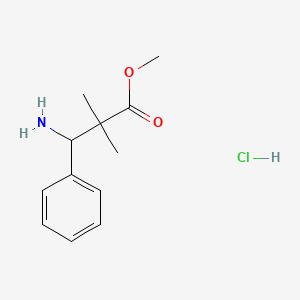

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-2,2-dimethyl-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or imine derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride as an anticancer agent. It has been shown to exhibit potent activity against various cancer cell lines, particularly HeLa cells. The compound's structure allows for modifications that enhance its efficacy as a histone deacetylase inhibitor (HDACI), which is crucial in cancer therapy. For instance, derivatives of the compound have been synthesized and tested for their antiproliferative effects, yielding IC50 values significantly lower than standard treatments like doxorubicin .

1.2 Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties, particularly as a monoamine oxidase B (MAO-B) inhibitor. MAO-B inhibitors are essential in treating neurodegenerative diseases such as Parkinson's disease. Studies have demonstrated that derivatives of this compound can effectively inhibit MAO-B at nanomolar concentrations, suggesting their potential in alleviating symptoms associated with dopamine-related disorders .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Techniques such as DCC (dicyclohexylcarbodiimide) coupling and azide coupling are employed to attach different functional groups to the core structure, facilitating the development of new derivatives with improved pharmacological profiles .

Biochemical Applications

3.1 Buffering Agent in Biological Systems

This compound serves as a non-ionic organic buffering agent in cell cultures. Its ability to maintain pH levels within a specified range (6–8.5) makes it valuable in biochemical assays and cell culture applications . This property is essential for ensuring optimal conditions for cellular activities and experimental consistency.

3.2 Polymer Synthesis

The compound has also been utilized in the synthesis of heterocyclic polymers, demonstrating its versatility beyond simple applications. These polymers exhibit unique structural properties that can be leveraged in various materials science applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate

- Ethyl 3-amino-2,2-dimethyl-3-phenylpropanoate

- Methyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate

Uniqueness

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it particularly useful in various research and industrial applications .

Activité Biologique

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound (CAS Number: 13018897) is characterized by the following structural formula:

- Molecular Formula : C11H16ClN O2

- Molecular Weight : 229.71 g/mol

The compound features an amino group, which plays a crucial role in its biological interactions, particularly in forming hydrogen bonds with target proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The amino group allows for hydrogen bonding with active sites on enzymes or receptors, while the phenyl ring can engage in π-π interactions that stabilize the compound within the binding pocket. These interactions can modulate protein activity, leading to various biological effects.

Biological Evaluations and Case Studies

Recent studies have demonstrated the compound's potential in various biological contexts:

- Synthesis of Biologically Active Compounds : this compound serves as a precursor for synthesizing other biologically active molecules. It has been utilized in the development of inhibitors targeting specific enzymes involved in metabolic pathways.

- Therapeutic Properties : Investigations into its therapeutic properties suggest that this compound may have applications in treating conditions such as obesity and fatty liver disease. For instance, derivatives of this compound have shown efficacy in inhibiting tryptophan hydroxylase type I (TPH1), an enzyme implicated in serotonin synthesis and metabolic regulation .

Table 1: Summary of Biological Activities

| Study | Target | Activity | IC50 Value |

|---|---|---|---|

| Study A | TPH1 Inhibition | 64% at 100 µM | Not specified |

| Study B | Cancer Cell Lines (HCT-116) | Antiproliferative | IC50 = 0.12 mg/mL |

| Study C | HeLa Cells | Apoptotic Activity | IC50 = 11–0.69 µM |

Notable Case Studies

- Inhibition of TPH1 : A study focused on identifying new TPH1 inhibitors found that derivatives based on this compound exhibited significant inhibition at concentrations as low as 100 µM . This suggests potential for developing treatments targeting metabolic disorders.

- Antiproliferative Effects : Compounds derived from this compound demonstrated selective cytotoxicity against cancerous cells while sparing normal cells. In vitro assays indicated that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .

Propriétés

IUPAC Name |

methyl 3-amino-2,2-dimethyl-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,11(14)15-3)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSIDDCDYAZFDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.